Nvs-ZP7-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NVS-ZP7-4 is a novel chemical compound identified as an inhibitor of the zinc transporter protein SLC39A7, also known as ZIP7. This compound has garnered significant interest due to its ability to modulate zinc levels within the endoplasmic reticulum, thereby influencing various cellular processes. This compound has been primarily studied for its potential therapeutic applications in cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells .

Mechanism of Action

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

This compound interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, this compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth in vivo .

Biochemical Analysis

Biochemical Properties

Nvs-ZP7-4 interacts with the zinc input protein ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This interaction with ZIP7 is significant as it accounts for the zinc surge from the apparatus to the cytoplasm .

Cellular Effects

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of HCCLM3 and Huh7 cells . It also inhibits the activation of the phosphatidylinositol 3‐kinase (PI3K)/Akt pathway, which is involved in the antitumor effect of this compound in hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of the PI3K/Akt pathway . This inhibition is involved in the antitumor effect of this compound in HCC .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit HCC tumor growth in vivo

Metabolic Pathways

This compound is involved in the zinc surge from the apparatus to the cytoplasm, a key metabolic pathway . It interacts with the zinc input protein ZIP7, which is a crucial part of this pathway .

Transport and Distribution

This compound targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This suggests that this compound may influence the transport and distribution of zinc within cells.

Subcellular Localization

This compound targets ZIP7, which is anchored in the endoplasmic reticulum/Golgi apparatus . This suggests that this compound may influence the subcellular localization of zinc within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVS-ZP7-4 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including amination, cyclization, and spiro formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NVS-ZP7-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

NVS-ZP7-4 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study zinc transport and its impact on cellular processes.

Biology: Investigated for its role in modulating zinc levels within cells and its effects on cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

NVS-ZP7-4 is unique in its ability to specifically target the zinc transporter protein SLC39A7 (ZIP7). Similar compounds include:

NVS-ZP7-1: Another inhibitor of ZIP7 but with different chemical properties and potency.

NVS-ZP7-6: An inactive analog of this compound, used as a control in scientific studies.

NVS-ZP7-7: A potent inhibitor of the Notch signaling pathway, similar to this compound but with distinct chemical characteristics

This compound stands out due to its specific targeting of ZIP7 and its potential therapeutic applications in cancer treatment, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name |

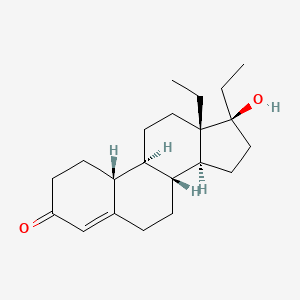

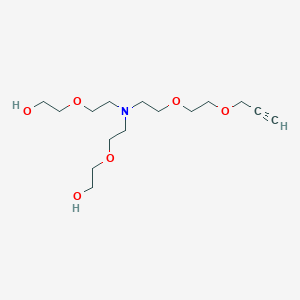

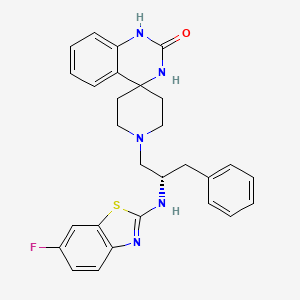

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with this compound in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with this compound could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of this compound and BV?

A: While research on the combined effect of this compound and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of this compound, through gene knockout conferred resistance to BV []. This observation suggests that co-administering this compound with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)